2-(4-Methoxy-2-methylphenyl)pyridin-3-ol
Description
2-(4-Methoxy-2-methylphenyl)pyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a 4-methoxy-2-methylphenyl group at the 2-position. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol. The methoxy (-OCH₃) and methyl (-CH₃) substituents on the phenyl ring influence electronic properties, while the hydroxyl (-OH) group enhances hydrogen-bonding capability, which may impact solubility and biological activity .
Properties
IUPAC Name |
2-(4-methoxy-2-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-8-10(16-2)5-6-11(9)13-12(15)4-3-7-14-13/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIZADOIXIILCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682776 | |
| Record name | 2-(4-Methoxy-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-88-3 | |
| Record name | 2-(4-Methoxy-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2-methylphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-methylbenzaldehyde with pyridine-3-boronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methoxy-2-methylphenyl)pyridin-3-ol may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the compound. The scalability of the synthetic route and the availability of starting materials are crucial factors in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted pyridine or phenyl compounds, depending on the specific reaction and conditions employed .
Scientific Research Applications
2-(4-Methoxy-2-methylphenyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their properties are summarized below:
Key Observations:
- The methyl group in 2-(4-Methoxy-2-methylphenyl)pyridin-3-ol may improve lipophilicity compared to chloro-substituted analogs . Halogens (e.g., Cl): Introduce electron-withdrawing effects, altering binding affinity in biological systems. Chlorinated analogs (e.g., 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol) show enhanced antimicrobial activity compared to non-halogenated derivatives .
Physicochemical Properties
- Melting Points: Pyridine derivatives with hydroxyl groups (e.g., Schiff base ligands) exhibit higher melting points (>250°C) due to hydrogen bonding . The target compound’s hydroxyl and methoxy groups likely result in a similar range.
- Solubility: The hydroxyl group improves water solubility relative to non-polar analogs like 4-(2-methoxyphenyl)-2-phenylpyridine .
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